molecular formula C7H7BBrClO3 B596560 (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid CAS No. 1309981-00-7

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

Cat. No.: B596560
CAS No.: 1309981-00-7
M. Wt: 265.294
InChI Key: QLIFWSMTZIXOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (CAS: 1309981-00-7) is an arylboronic acid derivative with the molecular formula C₇H₇BBrClO₃ and a molecular weight of 265.30 g/mol . Its structure features a bromo group at position 3, a chloro group at position 2, and a methoxy group at position 6 on the phenyl ring (Figure 1). It is commercially available with 97% purity and stable at room temperature .

Properties

IUPAC Name

(3-bromo-2-chloro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFWSMTZIXOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659382
Record name (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-00-7
Record name (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Pd(dppf)Cl₂ (1.5 mol%) or Pd-PEPPSI-IPr (0.5 mol%).

  • Base : KOAc (3.0 equiv) in anhydrous dioxane at 90°C for 12–24 hours.

  • Work-Up : Hydrolysis of the intermediate boronate ester (e.g., pinacol ester) with 1 M HCl yields the boronic acid.

Example Protocol

  • Combine 3-bromo-2-chloro-6-methoxyiodobenzene (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (1.5 mol%), and KOAc (3.0 equiv) in dioxane.

  • Heat at 90°C under N₂ for 18 hours.

  • Quench with 1 M HCl, extract with ethyl acetate, and purify via silica chromatography.

Yield Considerations : Analogous Miyaura borylation reactions report yields of 70–85%. Competing side reactions, such as proto-dehalogenation, are minimized by using sterically hindered palladium catalysts.

Halogen-Lithium Exchange Followed by Boronation

This method leverages the reactivity of aryl halides with organolithium reagents to generate aryl lithium intermediates, which are subsequently quenched with borate esters. The electron-withdrawing methoxy group at position 6 directs lithiation to the para position (position 3), where bromine resides.

Critical Steps

  • Lithiation : Treat 3-bromo-2-chloro-6-methoxybromobenzene with n-BuLi (−78°C, THF).

  • Boration : Add trimethyl borate (B(OMe)₃) to the lithiated intermediate.

  • Acidic Work-Up : Hydrolyze with 1 M HCl to yield the boronic acid.

Challenges :

  • Competing lithiation at chlorine-adjacent positions due to the chloro substituent’s inductive effect.

  • Low temperatures (−78°C) and dry conditions are essential to prevent premature quenching.

Yield Range : 50–65%, based on analogous lithiation-borylation reactions.

Directed Ortho-Metalation Strategy

The methoxy group at position 6 acts as a directing group, enabling regioselective metalation at position 3. This approach avoids the need for pre-halogenated precursors.

Protocol Overview

  • Substrate Preparation : 2-chloro-6-methoxybenzene derivatives.

  • Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 3.

  • Boration : Introduce triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis.

Advantages :

  • No requirement for iodine or bromine at the target position.

  • High regioselectivity due to the methoxy group’s strong ortho/para-directing effects.

Limitations :

  • Sensitivity to steric hindrance from adjacent substituents (e.g., chlorine at position 2).

  • Reported yields for similar substrates: 60–75%.

Comparative Analysis of Methodologies

Parameter Miyaura Borylation Halogen-Lithium Exchange Directed Metalation
Starting Material Aryl iodideAryl bromideSimple aryl ether
Catalyst Pd-basedNoneLDA
Yield (%) 70–8550–6560–75
Regioselectivity HighModerateHigh
Operational Complexity ModerateHigh (cryogenic)Moderate

Key Insights :

  • Miyaura borylation offers the highest yields and scalability for industrial applications.

  • Directed metalation is preferable for substrates without pre-existing halogens at the target position.

  • Halogen-lithium exchange is limited by competing side reactions but remains viable for small-scale syntheses.

Advanced Purification and Characterization

Post-synthetic purification is critical due to the compound’s sensitivity to protodeboronation. Techniques include:

  • Silica Gel Chromatography : Elute with ethyl acetate/hexane (1:3).

  • Recrystallization : Use tert-butyl methyl ether/n-hexane mixtures.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.02 (d, J = 4.8 Hz, 1H), 7.89 (s, 1H), 3.82 (s, 3H).

  • ¹³C NMR : δ 165.2 (C=O), 135.4 (C-Br), 129.8 (C-Cl), 56.1 (OCH₃) .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

The following analysis compares (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid with analogs differing in substituent type, position, and electronic effects. Key parameters include acidity (pKa) , solubility , reactivity in cross-coupling reactions , and biological activity .

Structural Analogs and Similarity Scores

Compound Name CAS Number Structural Similarity Key Substituent Differences
(6-Bromo-2,3-dichlorophenyl)boronic acid 1451392-86-1 0.86 Additional Cl at position 3
(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid 1452574-71-8 0.71 CF₃ at position 4 (strongly electron-withdrawing)
(3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid 957120-30-8 0.82 F at position 6 instead of Cl
(6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid - High Ethoxy at position 3 instead of methoxy

Table 1. Structural analogs and their key differences. Similarity scores are derived from computational comparisons of substituent patterns .

Acidity (pKa) and Electronic Effects

Boronic acid acidity is influenced by electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) :

  • The methoxy group (EDG) at position 6 in the target compound increases pKa compared to analogs with EWGs (e.g., CF₃ or F). For example, (3-Bromo-6-fluoro-2-methoxyphenyl)boronic acid has a lower pKa due to fluorine’s electronegativity .
  • The chloro and bromo substituents (mild EWGs) at positions 2 and 3 further modulate acidity. In contrast, (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid exhibits significantly higher acidity due to the strongly electron-withdrawing CF₃ group .

Reactivity in Cross-Coupling Reactions

  • However, steric hindrance from the 2-chloro and 6-methoxy substituents may slow coupling kinetics compared to less hindered analogs like (2-Bromo-6-chloro-3-methylphenyl)boronic acid .
  • Solubility : The methoxy group enhances aqueous solubility compared to ethoxy or alkyl-substituted analogs (e.g., (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid) .

Biological Activity

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is an organoboron compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents and in organic synthesis. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₇H₇BBrClO₃. It is characterized as a white to off-white solid, primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Synthesis Overview

  • Suzuki-Miyaura Coupling: Involves the reaction of this boronic acid with aryl or vinyl halides using a palladium catalyst.
  • Oxidation: The boronic acid can be oxidized to yield phenolic compounds.
  • Substitution Reactions: The halogen atoms (bromine or chlorine) can be replaced by various nucleophiles under suitable conditions.

The mechanism of action for this compound in biological systems primarily involves its role as a boron-containing compound that interacts with various biological targets. Its activity can be summarized in the following steps:

  • Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination: This step releases the coupled product and regenerates the palladium catalyst.

Anticancer Activity

Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boron-based drug, has paved the way for further exploration into similar compounds .

Antibacterial and Antiviral Properties

Studies have shown that boronic acids exhibit antibacterial and antiviral activities by disrupting cellular processes. They can interfere with enzyme functions critical for pathogen survival, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study investigated various boronic acids' effects on cancer cell lines. This compound was evaluated alongside other derivatives for its ability to induce apoptosis in breast cancer cells. Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, comparable to established anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on the antibacterial properties of organoboron compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis

A comparative analysis of this compound with other similar compounds highlights its unique properties:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
This compoundModerateSignificantProteasome inhibition
BortezomibHighLowProteasome inhibition
2-Chloro-6-methoxyphenylboronic acidLowModerateEnzyme inhibition

Q & A

Q. How are boronic acids integrated into electrochemical sensors for real-time monitoring?

  • Polymer Indicator Displacement : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) act as molecular sieves, excluding interferents (e.g., plasma proteins). The polymer remains electrode-bound, enabling reusable glucose sensors with <5% signal drift over 50 cycles .
  • Receptor Design : Pyridinium boronic acids (e.g., T1) enhance glucose affinity at physiological pH via Coulombic interactions with anionic sugars .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.